![molecular formula C6H13N3O3S B13800291 4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)
4-[(2-Aminoethyl)sulfonyl]-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Aminoethyl)sulfonyl]-piperazinone is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)sulfonyl]-piperazinone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, where the diamine reacts with the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of high-throughput reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-[(2-Aminoethyl)sulfonyl]-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
4-[(2-Aminoethyl)sulfonyl]-piperazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
作用機序
The compound exerts its effects primarily through the inhibition of serine proteases. It covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, forming a stable sulfonyl enzyme derivative . This modification prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity.
類似化合物との比較
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory constants.
Diisopropylfluorophosphate (DFP): A fluorophosphonate that also inhibits serine proteases.
Uniqueness
4-[(2-Aminoethyl)sulfonyl]-piperazinone is unique due to its enhanced water solubility and stability at low pH compared to PMSF and DFP . This makes it a more versatile and less toxic alternative for use in various biochemical applications.
特性
分子式 |
C6H13N3O3S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
4-(2-aminoethylsulfonyl)piperazin-2-one |
InChI |
InChI=1S/C6H13N3O3S/c7-1-4-13(11,12)9-3-2-8-6(10)5-9/h1-5,7H2,(H,8,10) |
InChIキー |
LRBDYHXMYQANLI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(=O)N1)S(=O)(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



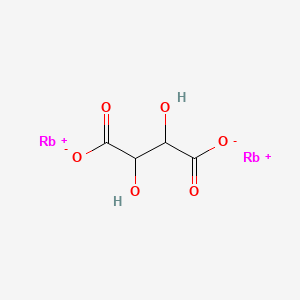
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
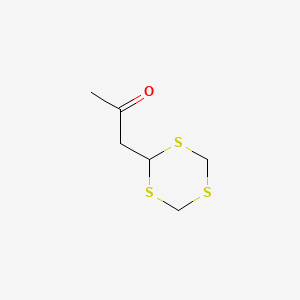

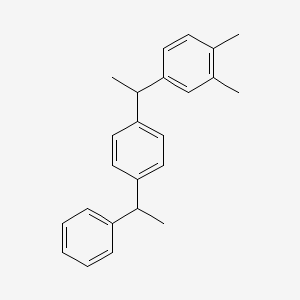
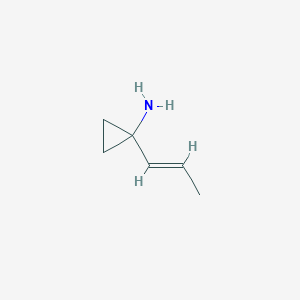
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
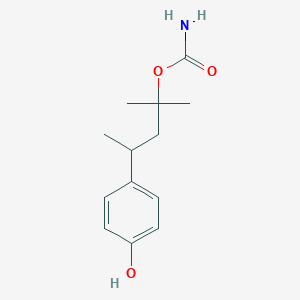

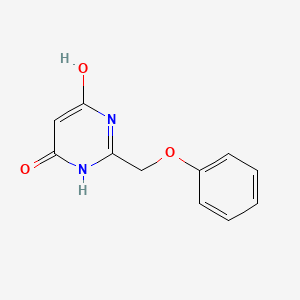

![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

